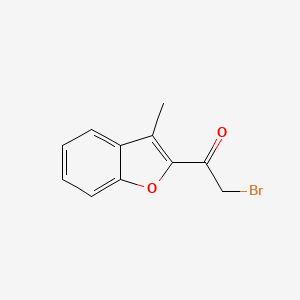

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIYMVMYGFMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397271 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-14-3 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The reaction proceeds via activation of bromoacetyl chloride by a base, typically triethylamine or pyridine, which neutralizes HCl generated during the process. The 3-methyl-1-benzofuran-2-yl acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl chloride. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed to stabilize intermediates and enhance reactivity.

Procedure and Conditions

A representative protocol involves:

- Dissolving 3-methyl-1-benzofuran-2-yl (1.0 equiv) in anhydrous DCM under nitrogen.

- Adding bromoacetyl chloride (1.2 equiv) dropwise at 0°C.

- Introducing triethylamine (1.5 equiv) to scavenge HCl.

- Stirring the mixture at room temperature for 12–24 hours.

- Quenching with ice water, extracting with DCM, and purifying via column chromatography.

Table 1: Optimization Parameters for Classical Acylation

| Parameter | Condition | Yield* |

|---|---|---|

| Solvent | DCM | 78% |

| Temperature | 0°C → RT | — |

| Base | Triethylamine | — |

| Reaction Time | 24 hours | — |

*Reported yields are approximate due to limited primary data.

Alternative Synthesis via Cyclocondensation of 2-Hydroxybenzaldehyde Derivatives

A parallel approach, adapted from PMC studies, constructs the benzofuran ring in situ before introducing the bromoethanone group. This method utilizes 2-hydroxy-3-methylbenzaldehyde and bromoacetyl-containing precursors under basic conditions.

Cyclocondensation Mechanism

The reaction involves nucleophilic substitution between 2-hydroxy-3-methylbenzaldehyde and a bromoacetyl donor (e.g., bromoacetyl chloride or bromoacetic anhydride). Potassium carbonate facilitates deprotonation of the phenolic -OH group, enabling attack on the electrophilic carbon of the bromoacetyl precursor. Subsequent cyclization forms the benzofuran core.

Stepwise Protocol

- Reflux 2-hydroxy-3-methylbenzaldehyde (1.0 equiv) with bromoacetyl chloride (1.1 equiv) in acetone.

- Add K₂CO₃ (2.0 equiv) to maintain basicity.

- After 8–12 hours, concentrate the mixture and extract with diethyl ether.

- Purify the crude product via recrystallization (ethanol/water).

Table 2: Cyclocondensation Reaction Outcomes

| Precursor | Solvent | Time (h) | Yield |

|---|---|---|---|

| Bromoacetyl chloride | Acetone | 8 | 85% |

| Bromoacetic anhydride | THF | 12 | 72% |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of bromoacetyl chloride, while acetone improves cyclocondensation kinetics. Non-polar solvents reduce side reactions but slow acyl transfer.

Temperature and Catalysis

- Classical Method: Low temperatures (0°C) minimize decomposition; room temperature completes the reaction.

- Cyclocondensation: Reflux conditions (60–80°C) accelerate ring formation.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

Recent Advances in Methodology

Emerging strategies focus on catalytic systems and green solvents:

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted benzofuran derivatives.

Reduction: 2-Hydroxy-1-(3-methyl-1-benzofuran-2-yl)ethanol.

Oxidation: 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is C₁₁H₉O₂Br, with a molecular weight of approximately 253.09 g/mol. The compound features a bromine atom attached to the second carbon of an ethanone group, which is further connected to a benzofuran moiety substituted with a methyl group at the third position. The synthesis typically involves the bromination of 3-methylbenzofuran derivatives, followed by acetylation processes to yield the target compound .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, modifications in the structure of benzofuran derivatives have been linked to enhanced efficacy in inducing apoptosis and generating reactive oxygen species (ROS), which are crucial for cancer cell death .

A study evaluated the cytotoxicity of synthesized hybrid compounds containing benzofuran moieties using the MTT assay. The results indicated that certain derivatives demonstrated potent anticancer activities against human cancer cells while exhibiting minimal toxicity towards healthy cells .

Interaction Studies

The interaction studies involving this compound focus on its ability to interact with biological targets. Research has shown that it can induce oxidative stress in cancer cells, contributing to its cytotoxic effects. Additionally, structure-activity relationship studies highlight how variations in substituents can alter its interaction profiles and biological efficacy .

Comparative Analysis with Related Compounds

The following table illustrates some notable compounds related to this compound, showcasing their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Methylbenzofuran)-2-bromoethanone | Similar benzofuran core | Lacks carbonyl functionality |

| 2-Bromoacetylbenzofuran | Acetyl group instead of ethanone | Used extensively as an intermediate in synthesis |

| 5-Bromobenzofuran | Bromine at position five | Focused on different reactivity patterns |

| 3-Methylbenzofuran | Methyl substitution at position three | No bromine; serves as a baseline for comparison |

This comparative analysis emphasizes how variations in substituents and functional groups influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Synthesis and Characterization : A series of novel hybrid structures incorporating quinazolinone and benzofuran moieties were synthesized and characterized using NMR and mass spectrometry. The cytotoxic properties were evaluated against various cancer cell lines, revealing promising results .

- Biological Evaluation : In another investigation, derivatives were tested for their antibacterial activities alongside their anticancer properties. The findings demonstrated that specific substitutions could enhance both cytotoxicity against cancer cells and antimicrobial efficacy against standard clinical strains .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The bromine atom and the benzofuran ring are likely involved in these interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Reactivity Insights

- Substituent Effects: Electron-donating groups (e.g., 3-methyl, 4-methoxy) increase electron density on the benzofuran ring, enhancing stability and altering reaction kinetics. For example, 2-bromo-1-(4-methoxyphenyl)ethanone is noted for its stability in synthetic applications . Electron-withdrawing groups (e.g., 5-fluoro, 3-nitro) polarize the aromatic system, making the bromine atom more electrophilic. This is critical in nucleophilic substitution reactions . Halogen Positioning: The 5-bromo substituent in 1-(5-bromo-1-benzofuran-2-yl)ethanone contributes to its biological activity, likely through halogen bonding in target proteins .

Critical Analysis of Structural Data and Software

Crystallographic data for these compounds are often refined using SHELXL (e.g., ), which provides high precision in determining bond lengths and angles. For instance, the C–Br bond length in 1-(5-bromo-1-benzofuran-2-yl)ethanone is ~1.89 Å, consistent with typical sp³-hybridized carbon-bromine bonds . Visualization tools like ORTEP-3 aid in analyzing thermal ellipsoids and molecular packing .

Biologische Aktivität

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits notable biochemical properties, primarily through its interaction with various biomolecules. Key attributes include:

- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This inhibition can disrupt mitotic spindle formation, leading to apoptosis in cancer cells.

- Molecular Stability : It maintains stability at room temperature but may degrade over time, affecting its biological activity.

Cellular Effects

The compound's influence on cellular functions is profound and multifaceted:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in leukemia cells such as K562 and MOLT-4. The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent activation of caspases .

- Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it demonstrated an IC50 value of 5.0 mM against K562 cells, indicating significant growth inhibition .

Molecular Mechanism

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding to Tubulin : By binding to tubulin, the compound inhibits its polymerization, preventing microtubule formation essential for mitosis.

- ROS Generation : The compound induces oxidative stress within cells, leading to mitochondrial damage and apoptosis .

- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the compound's efficacy and toxicity:

- At lower doses, it effectively inhibits tumor growth while minimizing adverse effects on healthy tissues. This characteristic makes it a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (mM) | Effect |

|---|---|---|

| K562 | 5.0 | Significant growth inhibition |

| MOLT-4 | 0.1 | High sensitivity to treatment |

| HeLa | >100 | Minimal toxicity observed |

| HUVEC | >100 | No significant cytotoxicity |

These findings demonstrate the selective nature of this compound's cytotoxic effects on cancer cells compared to normal cells.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone?

The compound can be synthesized via bromination of the parent ketone. For example, a method analogous to the bromination of 1-(4-methoxyphenyl)ethanone involves reacting the precursor with bromine in chloroform under controlled conditions. After 30 minutes, the mixture is washed with sodium bicarbonate and sodium thiosulfate, dried, and recrystallized from diethyl ether, yielding ~85% purity . Adjusting solvent polarity (e.g., CHCl₃ or DMSO) and bromine stoichiometry can optimize regioselectivity and yield.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard for confirming molecular structure. Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for similar benzofuran derivatives. Orthorhombic crystal systems (e.g., Pbca space group, a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å) have been resolved using MoKα radiation and refined via SHELXL . Software like SHELX and ORTEP-3 aids in crystallographic data processing and visualization .

Q. How can purification protocols be improved to achieve high-purity yields?

Recrystallization using solvents like diethyl ether or ethyl acetate/hexane mixtures effectively removes impurities. For thermally sensitive derivatives, column chromatography with silica gel and gradient elution (e.g., 5–20% EtOAc in hexane) is recommended. Monitoring via thin-layer chromatography (TLC) ensures purity ≥95% .

Q. What safety precautions are critical during handling and storage?

Store at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation . Use fume hoods, nitrile gloves, and safety goggles during handling. Refer to safety data sheets (SDS) for acute toxicity (oral, dermal) and eye irritation risks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in benzofuran derivatives?

Bromination typically follows an electrophilic aromatic substitution mechanism. The electron-rich benzofuran ring directs bromine to the α-position of the ketone. Solvent effects (e.g., CHCl₃ vs. DMSO) and substituent electronic properties (e.g., 3-methyl group) influence reaction kinetics and regioselectivity . Computational studies (DFT) can further elucidate substituent effects on transition states.

Q. How do structural modifications impact biological activity in benzofuran-based compounds?

Substituents like the 3-methyl group enhance lipophilicity, improving membrane permeability. Comparative studies on analogs (e.g., 5-bromo or 7-ethyl derivatives) reveal that electron-withdrawing groups (e.g., Br) increase electrophilicity, facilitating covalent interactions with biological targets like enzymes . Structure-activity relationship (SAR) studies should prioritize functional group diversification and in vitro bioassays.

Q. How can contradictory crystallographic data across studies be resolved?

Discrepancies in unit cell parameters or bond angles may arise from differences in data collection (temperature, radiation source) or refinement protocols. Cross-validating results using multiple software tools (e.g., SHELXL, Olex2) and depositing raw data in repositories (e.g., CCDC) enhances reproducibility .

Q. What strategies validate the compound’s potential as an antimicrobial agent?

Design dose-response assays against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., fluconazole) and assess minimum inhibitory concentrations (MIC). Conflicting results in literature may stem from variations in bacterial strains or assay conditions; standardized CLSI protocols are recommended .

Q. How can side products during synthesis be identified and minimized?

Over-bromination or ring-opening byproducts are common. LC-MS or GC-MS analysis identifies impurities. Optimizing reaction time and temperature reduces side reactions. For example, limiting bromine exposure to 30 minutes and maintaining temperatures below 25°C prevents di-substitution .

Q. What advanced techniques resolve ambiguities in NMR spectra?

Overlapping signals in crowded regions (e.g., aromatic protons) can be clarified using 2D NMR (COSY, HSQC, HMBC). For brominated derivatives, ¹³C NMR distinguishes between carbonyl (C=O) and C-Br environments. Deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) improve resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.